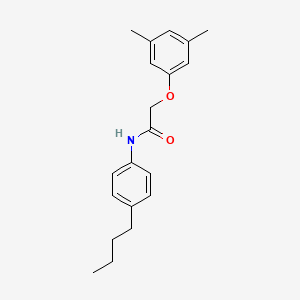
N-(4-butylphenyl)-2-(3,5-dimethylphenoxy)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-butylphenyl)-2-(3,5-dimethylphenoxy)acetamide, also known as GW501516, is a synthetic drug that belongs to the class of peroxisome proliferator-activated receptor (PPAR) agonists. It was initially developed as a potential treatment for metabolic and cardiovascular diseases, but its use in research has expanded to include studies on exercise performance, muscle growth, and cancer therapy.
作用机制
N-(4-butylphenyl)-2-(3,5-dimethylphenoxy)acetamide binds to and activates PPAR-delta, which in turn regulates the expression of genes involved in energy metabolism, lipid metabolism, and muscle fiber type. Through this mechanism, N-(4-butylphenyl)-2-(3,5-dimethylphenoxy)acetamide increases the oxidation of fatty acids and glucose, leading to increased energy production and improved endurance. It also promotes the growth and differentiation of type I muscle fibers, which are associated with endurance and fatigue resistance.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(4-butylphenyl)-2-(3,5-dimethylphenoxy)acetamide include increased energy production, improved endurance, enhanced muscle growth, and inhibition of cancer cell growth. In animal studies, N-(4-butylphenyl)-2-(3,5-dimethylphenoxy)acetamide has been shown to increase running endurance by up to 70%, improve glucose tolerance and insulin sensitivity, and reduce body fat. It has also been found to increase muscle fiber size and promote the growth of type I muscle fibers. In cancer therapy, N-(4-butylphenyl)-2-(3,5-dimethylphenoxy)acetamide has been shown to induce apoptosis and inhibit angiogenesis, leading to decreased tumor growth and improved survival rates.
实验室实验的优点和局限性
One of the main advantages of N-(4-butylphenyl)-2-(3,5-dimethylphenoxy)acetamide for lab experiments is its ability to improve endurance and muscle metabolism, making it a useful tool for studying exercise physiology and muscle growth. It also has potential applications in cancer therapy, as it has been shown to inhibit the growth and proliferation of cancer cells. However, there are also limitations to its use, including potential toxicity and off-target effects. It is important to use appropriate dosages and to monitor for any adverse effects when using N-(4-butylphenyl)-2-(3,5-dimethylphenoxy)acetamide in lab experiments.
未来方向
There are several future directions for research on N-(4-butylphenyl)-2-(3,5-dimethylphenoxy)acetamide, including its potential use in the treatment of metabolic and cardiovascular diseases, as well as its role in muscle growth and exercise performance. It also has potential applications in cancer therapy, particularly in combination with other drugs or therapies. Further research is needed to fully understand the mechanism of action of N-(4-butylphenyl)-2-(3,5-dimethylphenoxy)acetamide and its potential benefits and risks.
合成方法
The synthesis of N-(4-butylphenyl)-2-(3,5-dimethylphenoxy)acetamide involves several chemical reactions, starting from the reaction of 4-butylbenzene with 2-bromo-3,5-dimethylphenol to form the intermediate product, 4-butyl-2-(3,5-dimethylphenoxy)phenol. This intermediate is then converted to the final product, N-(4-butylphenyl)-2-(3,5-dimethylphenoxy)acetamide, through a series of reactions involving acetylation, reduction, and esterification.
科学研究应用
N-(4-butylphenyl)-2-(3,5-dimethylphenoxy)acetamide has been widely used in scientific research, particularly in studies related to exercise performance, muscle growth, and cancer therapy. It has been shown to increase endurance and improve muscle metabolism by activating PPAR-delta, a nuclear receptor that regulates the expression of genes involved in energy metabolism and muscle fiber type. In cancer therapy, N-(4-butylphenyl)-2-(3,5-dimethylphenoxy)acetamide has been found to inhibit the growth and proliferation of cancer cells by inducing apoptosis and suppressing angiogenesis.
属性
IUPAC Name |
N-(4-butylphenyl)-2-(3,5-dimethylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO2/c1-4-5-6-17-7-9-18(10-8-17)21-20(22)14-23-19-12-15(2)11-16(3)13-19/h7-13H,4-6,14H2,1-3H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRIHBELWCJNNSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)COC2=CC(=CC(=C2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


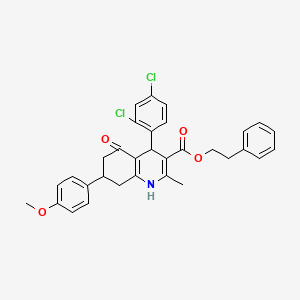
![3-fluoro-N-[5-(4-methoxyphenyl)-4-phenyl-1,3-thiazol-2-yl]benzamide](/img/structure/B5222105.png)


![N-cycloheptyl-3-{5-[2-(2-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}propanamide](/img/structure/B5222119.png)
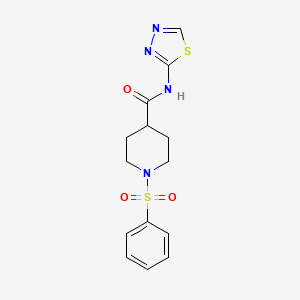
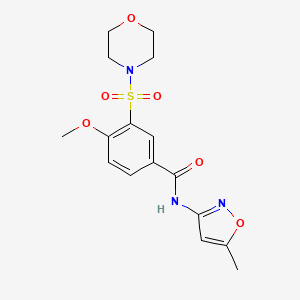
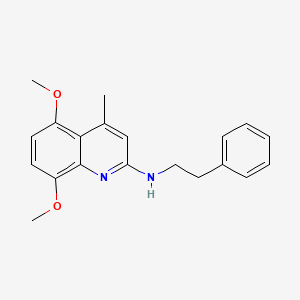
![3-[1-(2,4-dimethoxy-3-methylbenzyl)-2-piperidinyl]pyridine](/img/structure/B5222162.png)
![4-(4-chlorophenyl)-9-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-6-carboxylic acid](/img/structure/B5222166.png)
![4-{2-[5-(2-chloro-4-nitrophenyl)-2-furyl]-1-cyanovinyl}benzoic acid](/img/structure/B5222170.png)
![N-(2,3-dichlorophenyl)-2-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B5222183.png)
![2-chloro-6-methoxy-4-[(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-methoxybenzenesulfonate](/img/structure/B5222184.png)